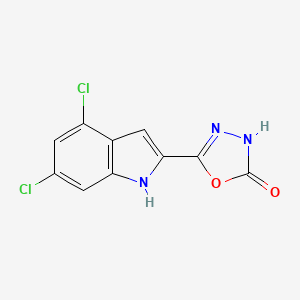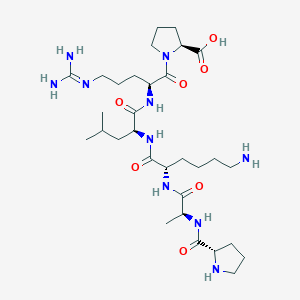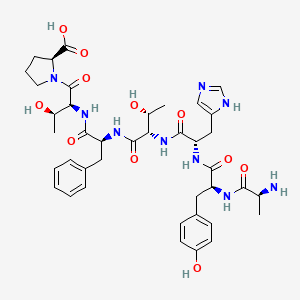
(Chlorosylperoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Clorosilperoxi)metano es un compuesto organoclorado que ha llamado la atención debido a sus propiedades químicas únicas y sus posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un grupo clorósil unido a una estructura de peróxido de metano, lo que lo convierte en un tema de interés para investigadores en química, biología e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Clorosilperoxi)metano típicamente implica la cloración de metano en condiciones controladas. La reacción se inicia por la presencia de un radical cloro, que abstrae un átomo de hidrógeno del metano, formando un radical metilo. Este radical metilo luego reacciona con cloro para formar clorometano, que puede reaccionar aún más para formar (Clorosilperoxi)metano en condiciones específicas .
Métodos de producción industrial
La producción industrial de (Clorosilperoxi)metano a menudo emplea procesos de cloración a alta temperatura. Estos procesos implican el uso de catalizadores para mejorar la eficiencia y la selectividad de la reacción. Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para optimizar el rendimiento del producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
(Clorosilperoxi)metano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar productos de estado de oxidación más alto.
Reducción: Las reacciones de reducción pueden convertir (Clorosilperoxi)metano en hidrocarburos clorados más simples.
Sustitución: El átomo de cloro en el compuesto se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de (Clorosilperoxi)metano incluyen cloro, hidrógeno y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la presencia de luz u otras fuentes de energía, juegan un papel crucial en la determinación de la vía de reacción y los productos formados .
Principales productos formados
Los principales productos formados a partir de las reacciones de (Clorosilperoxi)metano incluyen clorometano, diclorometano y otros hidrocarburos clorados. Los productos específicos dependen de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
(Clorosilperoxi)metano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica y como precursor para la síntesis de otros compuestos organoclorados.
Biología: El compuesto se estudia por su posible actividad biológica y sus efectos en varios sistemas biológicos.
Medicina: La investigación está en curso para explorar las posibles aplicaciones medicinales de (Clorosilperoxi)metano, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en la producción de varios productos químicos industriales y como catalizador en ciertos procesos industriales .
Mecanismo De Acción
El mecanismo de acción de (Clorosilperoxi)metano implica la formación de intermediarios reactivos, como radicales, que pueden interactuar con varios objetivos moleculares. Estas interacciones pueden conducir a la formación de nuevos enlaces químicos y la transformación del compuesto en diferentes productos. Las vías específicas y los objetivos moleculares involucrados dependen de las condiciones de reacción y la presencia de otros reactivos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (Clorosilperoxi)metano incluyen otros hidrocarburos clorados, como clorometano, diclorometano y triclorometano. Estos compuestos comparten propiedades químicas similares y experimentan tipos similares de reacciones .
Unicidad
Lo que diferencia a (Clorosilperoxi)metano de estos compuestos similares es su estructura única de peróxido de metano, que imparte una reactividad y posibles aplicaciones distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
646507-31-5 |
|---|---|
Fórmula molecular |
CH3ClO3 |
Peso molecular |
98.48 g/mol |
Nombre IUPAC |
methoxy chlorite |
InChI |
InChI=1S/CH3ClO3/c1-4-5-2-3/h1H3 |
Clave InChI |
NYOPNZOUPIUORP-UHFFFAOYSA-N |
SMILES canónico |
COOCl=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

